molecular formula C9H7FN2O B2988197 5-(4-Fluorophenyl)-1,2-dihydropyrazol-3-one CAS No. 385377-42-4

5-(4-Fluorophenyl)-1,2-dihydropyrazol-3-one

Cat. No. B2988197
CAS RN: 385377-42-4
M. Wt: 178.166
InChI Key: JNAVDEVLXWZSMI-UHFFFAOYSA-N
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Description

“5-(4-Fluorophenyl)-1,2-dihydropyrazol-3-one” is a fluorinated pyrazole . Pyrazoles and their derivatives play an important role in some biological activities in medicine. They are used for their antimicrobial, anti-tuberculosis, anti-inflammatory, antioxidant, anti-tumor, cytotoxicity activity, and analgesic functions .


Synthesis Analysis

This compound was synthesized via a two-step reaction. Firstly, the synthesis of pyrazoline was performed via a one-pot three-component reaction under microwave irradiation. Secondly, the synthesis of pyrazole was performed via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The structure of the synthesized compound was confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis . Further details about the molecular structure are not available in the search results.

Scientific Research Applications

Anticancer Drug Modulation

A notable application involves its role in modulating the effects of 5-fluorouracil (5-FU), a widely used anticancer agent. Research has shown that certain compounds, potentially including derivatives like 5-(4-Fluorophenyl)-1,2-dihydropyrazol-3-one, can influence the pharmacokinetics and pharmacodynamics of 5-FU. For instance, S-1, a novel oral anticancer drug composed of tegafur (a 5-FU prodrug), gimestat (CDHP), and otastat potassium (Oxo), relies on biochemical modulation to enhance 5-FU's tumoricidal effects while minimizing its gastrointestinal toxicity (Sakata et al., 1998). CDHP inhibits dihydropyrimidine dehydrogenase, an enzyme degrading 5-FU, thereby maintaining prolonged 5-FU concentrations in blood and tumors.

Pharmacokinetic and Pharmacodynamic Optimization

Further research into oral fluoropyrimidines, like S-1, highlights the ongoing effort to optimize the pharmacokinetic and pharmacodynamic profiles of anticancer treatments. A Phase I study assessed the feasibility of administering S-1 on a once-daily-for-28-day schedule, aiming to increase the therapeutic index of orally administered 5-FU. The study found that S-1, through its modulation of 5-FU clearance, indicates substantial modulation of 5-FU clearance by CDHP, providing a predictable toxicity profile and low incidence of severe adverse effects at recommended doses (Chu et al., 2004).

Safety and Hazards

The safety data sheet for a similar compound, “5-Amino-4-(4-fluorophenyl)-1H-pyrazole”, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Mechanism of Action

properties

IUPAC Name

5-(4-fluorophenyl)-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FN2O/c10-7-3-1-6(2-4-7)8-5-9(13)12-11-8/h1-5H,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNAVDEVLXWZSMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)NN2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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